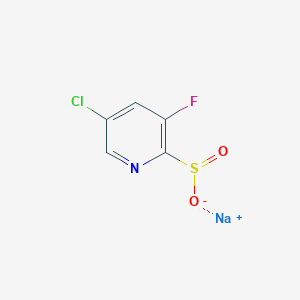

Sodium 5-chloro-3-fluoropyridine-2-sulfinate

Description

Sodium 5-chloro-3-fluoropyridine-2-sulfinate is a pyridine derivative characterized by a sulfinate (-SO₂⁻Na⁺) group at the 2-position, a chlorine substituent at the 5-position, and a fluorine atom at the 3-position. This compound’s structure combines electron-withdrawing groups (Cl, F) with a sulfinate salt, which enhances its solubility in polar solvents like water.

Properties

Molecular Formula |

C5H2ClFNNaO2S |

|---|---|

Molecular Weight |

217.58 g/mol |

IUPAC Name |

sodium;5-chloro-3-fluoropyridine-2-sulfinate |

InChI |

InChI=1S/C5H3ClFNO2S.Na/c6-3-1-4(7)5(8-2-3)11(9)10;/h1-2H,(H,9,10);/q;+1/p-1 |

InChI Key |

ICMGYZDDFZWPRL-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=NC(=C1F)S(=O)[O-])Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-chloro-3-fluoropyridine-2-sulfinate typically involves the introduction of chlorine and fluorine atoms onto the pyridine ring, followed by the addition of a sulfinate group. One common method involves the chlorination of 2-aminopyridine to generate 2-amino-3,5-dichloropyridine, which is then subjected to diazotization and a Sandmeyer reaction to produce a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. The final step involves the fluorination of 2,3,5-trichloropyridine using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: The industrial production of sodium 5-chloro-3-fluoropyridine-2-sulfinate follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-chloro-3-fluoropyridine-2-sulfinate undergoes various chemical reactions, including nucleophilic substitution, addition-elimination, and proton-abstraction reactions. The presence of electron-withdrawing groups like chlorine and fluorine makes the compound less reactive compared to its non-fluorinated counterparts .

Common Reagents and Conditions: Common reagents used in reactions involving sodium 5-chloro-3-fluoropyridine-2-sulfinate include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide and elevated temperatures to facilitate the desired transformations .

Major Products: The major products formed from reactions involving sodium 5-chloro-3-fluoropyridine-2-sulfinate depend on the nature of the nucleophile and reaction conditions. For example, reactions with amines can yield substituted pyridines, while reactions with thiols can produce thioethers .

Scientific Research Applications

Pharmaceutical Applications

Sodium 5-chloro-3-fluoropyridine-2-sulfinate serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in producing 3-substituted 2-chloro-5-fluoro-pyridines, which are precursors for numerous drugs. These compounds have been shown to possess therapeutic potential against various diseases, including cancer and neurological disorders.

Case Study: Anticancer Agents

Recent studies have highlighted the synthesis of novel anticancer agents derived from sodium 5-chloro-3-fluoropyridine-2-sulfinate. For instance, derivatives synthesized from this compound have demonstrated inhibitory effects on cancer cell lines, showcasing its potential in drug development for oncology .

Agricultural Chemistry

In agricultural chemistry, sodium 5-chloro-3-fluoropyridine-2-sulfinate is utilized to create agrochemicals that enhance crop yield and pest resistance. Its derivatives can function as herbicides or fungicides, providing effective solutions for pest management.

Case Study: Herbicide Development

Research indicates that compounds derived from sodium 5-chloro-3-fluoropyridine-2-sulfinate exhibit herbicidal properties. These compounds are designed to target specific biochemical pathways in weeds while minimizing harm to crops, thus improving agricultural sustainability .

Synthesis of Organosulfur Compounds

Sodium sulfinates, including sodium 5-chloro-3-fluoropyridine-2-sulfinate, are recognized for their ability to act as building blocks in the synthesis of organosulfur compounds. They enable the formation of various S–S, N–S, and C–S bonds, which are essential in creating complex molecular architectures used in medicinal chemistry and material science .

Structure-Activity Relationship Studies

The compound has been involved in structure-activity relationship (SAR) studies aimed at optimizing the biological activity of pyridine derivatives. By modifying the substituents on the pyridine ring, researchers can enhance the efficacy and selectivity of potential drug candidates .

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Development of anticancer agents |

| Agricultural Chemistry | Herbicides and fungicides | Increased crop yield and pest resistance |

| Organosulfur Compounds | Building blocks for complex molecules | Versatile synthesis capabilities |

| Structure-Activity Studies | Optimization of biological activity | Enhanced efficacy and selectivity |

Mechanism of Action

The mechanism of action of sodium 5-chloro-3-fluoropyridine-2-sulfinate involves its ability to participate in nucleophilic substitution and addition-elimination reactions. The electron-withdrawing effects of the chlorine and fluorine atoms stabilize the intermediate species formed during these reactions, facilitating the formation of the desired products. The sulfinate group also plays a crucial role in the reactivity of the compound by acting as a leaving group in substitution reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares sodium 5-chloro-3-fluoropyridine-2-sulfinate with key pyridine derivatives identified in the evidence:

Solubility and Handling

- The sulfinate group in the target compound likely improves water solubility compared to non-ionic derivatives like methyl esters or trifluoromethyl-substituted analogs. However, triflate esters () and chloromethyl derivatives () may require specialized handling due to higher reactivity or toxicity .

Biological Activity

Sodium 5-chloro-3-fluoropyridine-2-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of sodium 5-chloro-3-fluoropyridine-2-sulfinate is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances lipophilicity, allowing the compound to penetrate cellular membranes more effectively. Once inside the cell, it may inhibit specific enzymes or modulate signaling pathways that are crucial for cell survival and proliferation.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Production : It can induce oxidative stress within cells, leading to apoptosis in cancer cells.

- Antimicrobial Activity : It exhibits properties that disrupt bacterial cell walls or interfere with microbial metabolism.

Antimicrobial Properties

Sodium 5-chloro-3-fluoropyridine-2-sulfinate has been evaluated for its antimicrobial efficacy against various pathogens. Studies indicate that it demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism against bacteria involves disrupting cell wall synthesis and function, leading to cell lysis.

Anticancer Activity

Research has also highlighted the potential anticancer properties of sodium 5-chloro-3-fluoropyridine-2-sulfinate. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G1 phase.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers aimed at evaluating the antimicrobial properties of sodium 5-chloro-3-fluoropyridine-2-sulfinate demonstrated its effectiveness against multidrug-resistant strains of bacteria. The results indicated that this compound could serve as a potential candidate for developing new antibiotics. -

Cancer Cell Line Evaluation :

Another study assessed the effects of sodium 5-chloro-3-fluoropyridine-2-sulfinate on different cancer cell lines. The findings revealed that treatment with this compound resulted in significant reduction in cell viability and increased rates of apoptosis, particularly in breast cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.